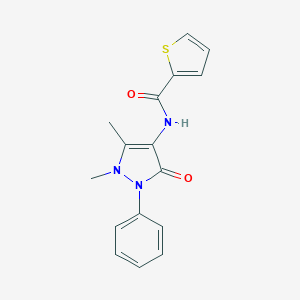
2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-” is a compound that contains a pyrazole nucleus . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .
Synthesis Analysis
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction is heated at 50 ○C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis
In the compound, the thiourea containing N-carbamothioylformamide group is bonded with a phenyl ring at one end and 1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one group at the other end which is further bonded with another phenyl ring .Chemical Reactions Analysis
The integration of the two sets of signals related to N–H and (H–C=N) groups clarified that the ratio between the two isomers was about 50:50 .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques: Research has explored various synthesis methods for thiophene derivatives, demonstrating the versatility of thiophene chemistry in generating compounds with potential biological activity. For instance, one study details the synthesis of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, and their subsequent antimicrobial evaluation (Sowmya et al., 2018).
- Crystal Structure Analysis: Crystallographic studies are essential for understanding the molecular and crystal structure of thiophene derivatives, aiding in the design of compounds with desired properties. An example includes the crystal structure determination of a related compound, shedding light on its stabilization mechanisms through hydrogen bond interactions (Prabhuswamy et al., 2016).
Biological Activities and Applications
- Antimicrobial Activity: Several thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. Research shows that certain derivatives exhibit significant antibacterial and antifungal activities, highlighting the potential of thiophene compounds in developing new antimicrobial agents (D. Sowmya et al., 2018).
- Antidepressant Potential: The antidepressant potential of thiophene-bearing pyrazoline carboxamides has been explored, with studies indicating promising effects in behavioral models. This suggests the role of thiophene derivatives in discovering new antidepressant drugs (Mathew et al., 2014).
- Antioxidant and Antitumor Agents: Novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives have been designed and synthesized as potential antioxidant and antitumor agents, demonstrating the therapeutic potential of thiophene compounds in cancer treatment (Abu‐Hashem et al., 2010).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It was found that the compound was docked with ampicillin-ctx-m-15 . This suggests that it might have potential interactions with bacterial proteins, possibly acting as an antimicrobial agent.
Mode of Action
It was reported that the compound showed good binding interaction with the targeted amino acids, with a binding score of -526 kcal/mol . This suggests that the compound could interact with its target protein and potentially alter its function.
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-14(17-15(20)13-9-6-10-22-13)16(21)19(18(11)2)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUURGDJLVCIDOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181201 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |
CAS RN |
26690-91-5 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026690915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


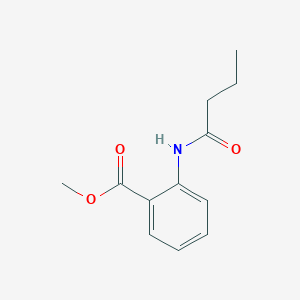

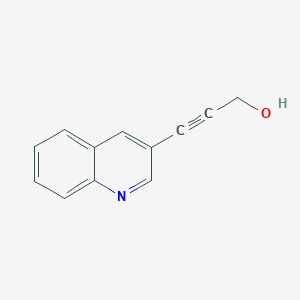





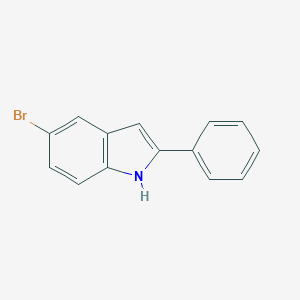

![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)
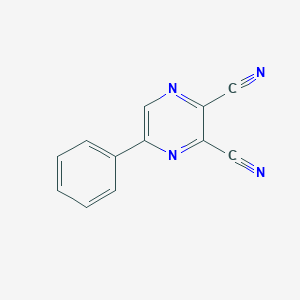
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)